molecular formula C16H21NO5 B15335625 Ethyl 1-(2,6-Dimethoxybenzyl)-4-oxopyrrolidine-3-carboxylate

Ethyl 1-(2,6-Dimethoxybenzyl)-4-oxopyrrolidine-3-carboxylate

Cat. No.: B15335625
M. Wt: 307.34 g/mol
InChI Key: IKHVOUKZUUPZFT-UHFFFAOYSA-N
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Description

Ethyl 1-(2,6-Dimethoxybenzyl)-4-oxopyrrolidine-3-carboxylate is an organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, a benzyl group substituted with two methoxy groups, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2,6-Dimethoxybenzyl)-4-oxopyrrolidine-3-carboxylate typically involves the esterification of 2,6-dimethoxybenzoic acid with ethanol in the presence of a catalytic amount of sulfuric acid. The reaction is carried out under reflux conditions, and the progress is monitored using thin-layer chromatography . The resulting ethyl 2,6-dimethoxybenzoate is then subjected to further reactions to introduce the pyrrolidine ring and the carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2,6-Dimethoxybenzyl)-4-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of 2,6-dimethoxybenzoic acid or 2,6-dimethoxybenzaldehyde.

    Reduction: Formation of ethyl 1-(2,6-dimethoxybenzyl)-4-hydroxypyrrolidine-3-carboxylate.

    Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-(2,6-Dimethoxybenzyl)-4-oxopyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(2,6-Dimethoxybenzyl)-4-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,6-Dimethoxybenzoate: A structurally related compound with similar ester and methoxy groups.

    Benzyl 2,6-Dimethoxybenzoate: Another related compound with a benzyl ester functional group.

Uniqueness

Ethyl 1-(2,6-Dimethoxybenzyl)-4-oxopyrrolidine-3-carboxylate is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H21NO5

Molecular Weight

307.34 g/mol

IUPAC Name

ethyl 1-[(2,6-dimethoxyphenyl)methyl]-4-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C16H21NO5/c1-4-22-16(19)11-8-17(10-13(11)18)9-12-14(20-2)6-5-7-15(12)21-3/h5-7,11H,4,8-10H2,1-3H3

InChI Key

IKHVOUKZUUPZFT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(CC1=O)CC2=C(C=CC=C2OC)OC

Origin of Product

United States

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